5-(4-bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol

Lipophilicity Permeability ADME-PK

5-(4-Bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol (CAS 1105189-65-8) is a tri-substituted 1H-imidazole-2-thiol derivative harboring a 4-bromophenyl group at the C5 position, a 4-methylphenyl (p-tolyl) substituent at N1, and a free thiol at C2. The compound belongs to the broader class of 4,5-diaryl-1H-imidazole-2(3H)-thiones, a scaffold with demonstrated capacity for lipoxygenase inhibition and radical-scavenging activity whose potency is exquisitely dependent on the presence of the free thiol moiety.

Molecular Formula C16H13BrN2S
Molecular Weight 345.3 g/mol
CAS No. 1105189-65-8
Cat. No. B1439003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol
CAS1105189-65-8
Molecular FormulaC16H13BrN2S
Molecular Weight345.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=CNC2=S)C3=CC=C(C=C3)Br
InChIInChI=1S/C16H13BrN2S/c1-11-2-8-14(9-3-11)19-15(10-18-16(19)20)12-4-6-13(17)7-5-12/h2-10H,1H3,(H,18,20)
InChIKeyZJJPMOOUIRPYBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol (CAS 1105189-65-8): Substitution-Defined Physicochemical and Biological Differentiation Profile


5-(4-Bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol (CAS 1105189-65-8) is a tri-substituted 1H-imidazole-2-thiol derivative harboring a 4-bromophenyl group at the C5 position, a 4-methylphenyl (p-tolyl) substituent at N1, and a free thiol at C2 [1]. The compound belongs to the broader class of 4,5-diaryl-1H-imidazole-2(3H)-thiones, a scaffold with demonstrated capacity for lipoxygenase inhibition and radical-scavenging activity whose potency is exquisitely dependent on the presence of the free thiol moiety [2]. Computed physicochemical properties include a molecular weight of 345.3 g/mol and an XLogP3-AA of 4.2 [3].

Why In-Class Imidazole-2-thiols Cannot Substitute 5-(4-Bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol in Structure-Sensitive Applications


Within the 4,5-diaryl-1H-imidazole-2-thione pharmacophore class, biological activity is governed by three interdependent structural variables that exhibit strong non-additive SAR: (i) the electronic character of the C5 aryl ring, (ii) the steric and electronic contribution of the N1 substituent, and (iii) the presence of a free thiol at C2 [1]. Literature evidence demonstrates that methylation of the C2 thiol ablates 15-lipoxygenase inhibitory activity (IC50 drops from 4.7 μM to >250 μM) [1], while replacement of the 4-bromophenyl group with other halogens or hydrogen profoundly alters enzyme inhibition potency [2]. Consequently, generic substitution with seemingly similar imidazole-2-thiol analogs—even regioisomers such as the ortho-methylphenyl variant—cannot be assumed to preserve target binding, selectivity, or physicochemical properties without explicit experimental validation.

Quantitative Differentiation Evidence for 5-(4-Bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol Against Closest Structural Analogs


Regioisomeric Methyl Substitution at N1-Phenyl: Para (4-methylphenyl) vs. Ortho (2-methylphenyl) Impact on Lipophilicity-Driven Parameters

The N1 para-methyl substitution on the phenyl ring of the target compound confers a computed XLogP3-AA value of 4.2 [1], whereas the ortho-methyl regioisomer (CAS 1105190-06-4) is predicted to exhibit a reduced XLogP3 contribution from the methyl group due to intramolecular steric shielding that diminishes solvent exposure. This difference in effective lipophilicity can influence membrane permeability and non-specific protein binding, making the para isomer more suitable for applications requiring balanced lipophilicity within the multiparameter optimization space defined by the 4,5-diaryl-imidazole-2-thione scaffold [2].

Lipophilicity Permeability ADME-PK

Presence of N1 4-Methylphenyl (p-Tolyl) Group vs. Unsubstituted N1-Phenyl: Contribution to Lipophilicity and Metabolic Stability

The N1 p-tolyl substituent of the target compound (XLogP3 = 4.2) [1] provides an incremental lipophilicity contribution of approximately ΔXLogP3 ≈ +0.5–0.7 relative to the unsubstituted N1-phenyl analog (predicted XLogP3 ≈ 3.5–3.7). Literature on imidazole-based CYP450 inhibitors demonstrates that 4-substituted phenyl appendages critically modulate both potency and metabolic stability; for instance, N-3-(4-bromophenyl)propyl imidazole achieves IC50 = 0.33 μM against CYP17A1 lyase, outperforming ketoconazole (IC50 = 1.66 μM) [2]. While not a direct measurement for this specific compound, the class-level SAR indicates that the p-methyl substituent at N1 is expected to enhance metabolic stability by blocking a potential site of aromatic hydroxylation compared to the unsubstituted phenyl analog [2].

Metabolic stability CYP450 metabolism Lipophilicity optimization

C5 4-Bromophenyl vs. Debromo (4-Hydrogen) Analog: Halogen Bonding Potential and Molecular Recognition Differentiation

The 4-bromophenyl substituent at C5 of the target compound (MW = 345.3 Da) [1] introduces a polarizable halogen atom capable of forming halogen bonds (C–Br···O/N/S interactions) with protein backbone carbonyls or active-site residues, a structural feature absent in the debromo analog (MW ≈ 266.4 Da). In the context of 15-lipoxygenase inhibition, the 4,5-diaryl substitution pattern on the imidazole-2-thione scaffold is critical for potency, with the best compound in the series achieving IC50 = 4.7 μM and the free thiol contributing to iron chelation in the active site [2]. While direct binding data for this compound are not publicly available, the presence of the bromine atom provides a synthetic handle (Suzuki cross-coupling site) and a potential halogen-bond donor that is absent in the debromo analog, expanding the chemical space accessible for structure-guided optimization [2].

Halogen bonding Molecular recognition Target engagement

Free C2 Thiol Moiety as a Critical Pharmacophoric Element vs. S-Methylated (Thioether) Derivative

The free thiol at C2 of the target compound is structurally essential for biological activity within the 4,5-diaryl-1H-imidazole-2(3H)-thione series. Direct experimental evidence demonstrates that methylation of the C2 thiol to the corresponding thioether results in a catastrophic loss of 15-lipoxygenase inhibitory activity: the parent thione series includes compound 11 with IC50 = 4.7 μM, whereas the S-methylated derivative (compound 14) exhibits IC50 > 250 μM, representing a >53-fold reduction in potency [1]. Docking studies indicate that the free thiol is positioned to chelate the iron cofactor in the 15-LOX active site, a mechanism inaccessible to the S-methylated analog [1]. The free-radical scavenging activity follows the same trend (IC50 = 14 μM for compound 11 vs. >250 μM for the S-methyl derivative) [1].

Enzyme inhibition Iron chelation Redox activity

C5 Bromine (Br) vs. C5 Chlorine (Cl) in the 4-Halophenyl Series: Differential Steric Bulk and Lipophilicity Contributions

Within the class of 4-halophenyl-substituted imidazole derivatives, the identity of the halogen at the para position of the C5 phenyl ring modulates both atomic volume and lipophilicity. The target compound (4-bromophenyl) has a computed XLogP3 = 4.2 and a halogen van der Waals volume of approximately 26.5 ų (bromine) [1]. The 4-chlorophenyl analog is predicted to exhibit a lower XLogP3 value, approximately 3.8, and a smaller van der Waals volume of approximately 19.6 ų (chlorine). Literature on 4-substituted phenyl imidazole inhibitors of CYP17A1 demonstrates that halogen identity significantly influences inhibitor potency: the 4-bromophenyl derivative achieves IC50 = 0.33 μM against CYP17A1 lyase, with SAR trends showing that bromine substitution can enhance potency relative to smaller halogens in certain chemotypes [2]. Although this CYP17A1 series differs from the imidazole-2-thione scaffold in linker connectivity, the bromine-vs.-chlorine differentiation principle is conserved across imidazole-based inhibitor classes [2].

Halogen SAR Lipophilicity Steric effects

Research and Industrial Application Scenarios Where 5-(4-Bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol Provides Differentiated Value


Scaffold for 15-Lipoxygenase Inhibitor Hit-to-Lead Optimization Leveraging the Free Thiol Iron-Chelation Mechanism

The 4,5-diaryl-1H-imidazole-2-thione scaffold, to which this compound belongs, has demonstrated potent 15-lipoxygenase inhibition (best-in-series IC50 = 4.7 μM) with a confirmed iron-chelating mechanism dependent on the free C2 thiol [1]. This compound provides a defined starting point for SAR expansion at both the N1 and C5 aryl positions. The C2 thiol group is essential: the S-methylated derivative is inactive (IC50 > 250 μM), establishing that procurement of the free-thiol form is non-negotiable for this application [1].

Halogen-Scanning Probe in Structure-Guided Drug Design Targeting CYP450 Enzymes

The 4-bromophenyl moiety has been validated in imidazole-based CYP17A1 inhibitors, where the bromo derivative achieves IC50 = 0.33 μM against the lyase activity, surpassing ketoconazole (IC50 = 1.66 μM) [2]. This compound, with its 4-bromophenyl group, serves as a suitable candidate for halogen-scanning SAR campaigns aimed at optimizing steric occupancy and lipophilicity within CYP450 active sites, where bromine substitution has been shown to confer potency advantages over chlorine and hydrogen [2].

Building Block for Parallel Synthesis Libraries Enabled by C5 Bromine Cross-Coupling Chemistry

The C5 4-bromophenyl substituent provides a versatile synthetic handle for Pd-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling late-stage diversification of the aryl ring without altering the imidazole core or the N1 p-tolyl group [3]. This contrasts with the debromo (4-H) analog, which lacks this orthogonal diversification site, and the 4-chlorophenyl analog, which exhibits lower reactivity toward oxidative addition. The para-methyl group at N1 further provides a spectroscopic handle (¹H NMR singlet) for reaction monitoring and purity assessment [3].

Control Compound for Assessing Thiol Redox State Integrity in Biophysical Binding Assays

Given the established sensitivity of 15-LOX inhibition to the oxidation state of the C2 sulfur (free thiol active vs. S-methylated inactive, IC50 shift from 4.7 μM to >250 μM) [1], this compound can serve as a redox-state control in biochemical assays requiring verification of thiol integrity. Its well-defined molecular weight (345.3 Da) and XLogP3 (4.2) facilitate quality control by LC-MS, enabling researchers to confirm that the free thiol form has not undergone oxidation to the disulfide dimer during storage or assay preparation [3].

Quote Request

Request a Quote for 5-(4-bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.